Cas no 4720-29-0 (N-Benzyl-3-aminopropanol)

N-Benzyl-3-aminopropanol 化学的及び物理的性質
名前と識別子
-
- 3-(Benzylamino)propan-1-ol
- N-Benzyl-3-aminopropanol
- 3-Benzylamino-1-propanol
- 3-(Benzylamino)-1-propanol
- N-Benzyl-3-aminopropan-1-ol
- N-(3-Hydroxypropyl)benzylamine
- 3-(Benzylamino)propanol
- 1-Propanol,3-(methylphenylamino)-
- 1-Propanol, 3-[(phenylmethyl)amino]-
- 3-[benzylamino]propan-1-ol
- NSC17283
- zlchem 680
- 3-Benzylaminopropanol
- 3-(N-benzylamino)propanol
- 3-benzylamino-propan-1-ol
- Cambridge id 5116282
- N-Benzyl-3-amino-1-propanol
- 5-Phenyl-4-azapentane-1-ol
- NSC 17283
- SB76329
- FT-0733608
- AS-31242
- ZQJXSIOFSZYGMH-UHFFFAOYSA-N
- EINECS 225-210-1
- NS00031670
- 4720-29-0
- SY004678
- NSC-17283
- B3462
- AC-7182
- DTXSID00197065
- FT-0601400
- AKOS002657999
- EN300-111943
- A25696
- Z57079457
- CS-0067773
- SCHEMBL304695
- MFCD00020622
- DB-005458
- DA-23282
-
- MDL: MFCD00020622
- インチ: 1S/C10H15NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
- InChIKey: ZQJXSIOFSZYGMH-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 165.11500
- どういたいしつりょう: 165.115
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 100
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 32.299
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.040(lit.)
- ふってん: 115°C/0.7mmHg(lit.)
- フラッシュポイント: 117.9℃
- 屈折率: 1.5360-1.5400
- PSA: 32.26000
- LogP: 1.54950
- ようかいせい: 自信がない
N-Benzyl-3-aminopropanol セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
N-Benzyl-3-aminopropanol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N-Benzyl-3-aminopropanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343598-25g |
N-Benzyl-3-aminopropan-1-ol |
4720-29-0 | 97% | 25g |
$215 | 2022-06-11 | |
Enamine | EN300-111943-1.0g |
3-(benzylamino)propan-1-ol |
4720-29-0 | 95% | 1g |
$26.0 | 2023-06-09 | |
Enamine | EN300-111943-100.0g |
3-(benzylamino)propan-1-ol |
4720-29-0 | 95% | 100g |
$650.0 | 2023-06-09 | |
Enamine | EN300-111943-0.1g |
3-(benzylamino)propan-1-ol |
4720-29-0 | 95% | 0.1g |
$19.0 | 2023-10-27 | |
Ambeed | A460287-1g |
3-(Benzylamino)-1-propanol |
4720-29-0 | 96% | 1g |
$7.0 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51820-5g |
3-(Benzylamino)propan-1-ol |
4720-29-0 | 96% | 5g |
¥238.0 | 2022-10-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26664-250mg |
3-Benzylamino-1-propanol, 97% |
4720-29-0 | 97% | 250mg |
¥1542.00 | 2023-03-01 | |
eNovation Chemicals LLC | Y1316206-100g |
3-BenzylaMino-1-propanol |
4720-29-0 | 97.0% | 100g |
$2000 | 2024-06-05 | |
Enamine | EN300-111943-2.5g |
3-(benzylamino)propan-1-ol |
4720-29-0 | 95% | 2.5g |
$50.0 | 2023-10-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51820-1g |
3-(Benzylamino)propan-1-ol |
4720-29-0 | 96% | 1g |
¥81.0 | 2022-10-09 |
N-Benzyl-3-aminopropanol 関連文献
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
N-Benzyl-3-aminopropanolに関する追加情報
Introduction to N-Benzyl-3-aminopropanol (CAS No. 4720-29-0)
N-Benzyl-3-aminopropanol, a compound with the chemical formula C₈H₁₃NO, is a versatile intermediate in the field of organic synthesis and pharmaceutical development. This compound is characterized by its benzyl group and an amine functional group attached to a propyl backbone. The presence of these functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The CAS number 4720-29-0 uniquely identifies N-Benzyl-3-aminopropanol and distinguishes it from other compounds with similar structures. This numerical identifier is crucial for researchers and chemists to ensure the correct compound is being referenced in scientific literature, patents, and regulatory documents. The benzyl group, specifically, plays a significant role in the reactivity and solubility of the compound, making it useful in various chemical reactions such as nucleophilic substitution and condensation reactions.
Recent advancements in pharmaceutical research have highlighted the importance of N-Benzyl-3-aminopropanol in the development of novel therapeutic agents. Its structural features allow for easy modification, enabling chemists to tailor its properties for specific applications. For instance, the amine group can be further functionalized to create amides, ureas, or other heterocyclic compounds, which are common motifs in drug molecules.
In drug discovery, N-Benzyl-3-aminopropanol has been utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations makes it a preferred choice for medicinal chemists looking to develop new compounds with enhanced pharmacological properties. Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, analgesic, and anticancer effects.
The benzyl protective group is particularly useful in organic synthesis because it can be easily introduced and removed under mild conditions. This feature allows for selective protection of reactive sites in molecules during multi-step syntheses. Additionally, the propyl chain provides a hydrophobic anchor that can improve the solubility and bioavailability of drug candidates when incorporated into larger molecules.
Recent research has also explored the use of N-Benzyl-3-aminopropanol in polymer chemistry and material science. Its structural versatility allows it to be incorporated into polymers as a crosslinking agent or side chain modifier. This application has led to the development of novel materials with improved mechanical strength and thermal stability.
The synthesis of N-Benzyl-3-aminopropanol typically involves the reaction of benzylamine with 1-bromopropane or 1-chloropropane under basic conditions. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon atom of the alkyl halide. The resulting product can then be purified through techniques such as recrystallization or column chromatography.
In industrial settings, N-Benzyl-3-aminopropanol is produced on a large scale using optimized synthetic routes to ensure high yield and purity. Quality control measures are implemented throughout the production process to meet regulatory standards and ensure consistency in batch-to-batch performance. These measures include spectroscopic analysis (NMR, IR), chromatographic techniques (HPLC), and elemental analysis.
The chemical reactivity of N-Benzyl-3-aminopropanol makes it a valuable intermediate in various synthetic pathways. It can undergo reactions such as alkylation, acylation, and reduction to form more complex molecules. For example, alkylation with halogenated hydrocarbons can introduce additional functional groups into the molecule, expanding its utility in drug development.
One notable application of N-Benzyl-3-aminopropanol is in the synthesis of chiral compounds. The propyl chain can be used as a scaffold for introducing stereocenters into drug molecules, which are crucial for achieving enantioselective pharmacological effects. By carefully controlling reaction conditions and using chiral auxiliaries or catalysts, researchers can produce enantiomerically pure forms of this compound for further derivatization.
The role of N-Benzyl-3-aminopropanol in medicinal chemistry continues to evolve with advancements in synthetic methodologies and computational chemistry tools. These tools allow researchers to predict the behavior of molecules before they are synthesized experimentally, saving time and resources. Additionally, high-throughput screening techniques enable rapid testing of large libraries of compounds derived from this intermediate.
Environmental considerations are also important when working with N-Benzyl-3-aminopropanol. While it is not classified as hazardous under typical laboratory conditions, proper handling procedures should be followed to minimize exposure risks. This includes using personal protective equipment (PPE) such as gloves and goggles when handling the compound.
In conclusion,N-Benzyl-3-aminopropanol (CAS No. 4720-29-0) is a multifunctional compound with broad applications in pharmaceuticals, polymer chemistry, and material science. Its structural features make it an excellent intermediate for synthesizing complex molecules with diverse biological activities. As research continues to uncover new uses for this compound, N-Benzyl-3-amino-propanol will undoubtedly remain an important tool for chemists and researchers worldwide.
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